Zn(II) meso-Tetraphenylporphine (chlorin free)
CAS No.:
Cat. No.: VC17964000
Molecular Formula: C44H38N4Zn
Molecular Weight: 688.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C44H38N4Zn |
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Molecular Weight | 688.2 g/mol |
IUPAC Name | zinc;5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
Standard InChI | InChI=1S/C44H38N4.Zn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28,33,35,38,40-45,48H;/q-2;+2 |
Standard InChI Key | RJONYVNTTSGIRI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Zn+2] |
Introduction
Structural and Chemical Identity
Molecular Architecture
Zn(II) meso-tetraphenylporphine features a porphyrin macrocycle with four phenyl groups at the meso positions and a central zinc ion coordinated to four pyrrole nitrogen atoms. The planar structure, confirmed by X-ray crystallography , enables π-π stacking interactions and electronic delocalization, critical for its optoelectronic behavior. The zinc ion adopts a square-planar geometry, with a bond length of approximately 2.036 Å to the pyrrole nitrogens, as observed in analogous porphyrin complexes .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 678.129 g/mol |
CAS Number | 14074-80-7 |
Storage Conditions | Room temperature, light-protected |
UV-Vis Soret Band | 420–430 nm |
Q Bands | 515–650 nm |
The electronic absorption spectrum displays a intense Soret band at 420–430 nm and four Q bands between 515–650 nm, attributed to π-π* transitions within the conjugated macrocycle . Substitution at the meso positions with phenyl groups enhances stability while minimally perturbing the electronic structure compared to unsubstituted zinc porphine .
Synthesis and Characterization
Synthetic Pathways
The Adler-Longo method remains the benchmark for synthesizing tetraphenylporphyrin (TPPH), which is subsequently metallated with zinc(II) acetate under reflux in dimethylformamide (DMF) . Key steps include:
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Condensation of pyrrole and benzaldehyde in propionic acid.
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Oxidation to form the free-base porphyrin.
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Zinc insertion via reaction with in DMF at 80°C for 2 hours .
Chlorin-free purity (>97%) is achieved through column chromatography on silica gel, with residual chlorin content verified by HPLC .
Analytical Characterization
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 678.129.
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NMR Spectroscopy: -NMR in CDCl reveals pyrrolic protons at δ 8.85 ppm and phenyl resonances at δ 7.75–7.25 ppm .
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Thermal Analysis: TGA shows stability up to 300°C, with decomposition peaking at 450°C.
Applications in Sensing Technologies
Cyanide-Selective Electrodes
Zn(II) meso-tetraphenylporphine serves as an ionophore in polyvinyl chloride (PVC)-based membranes for cyanide detection. The electrode exhibits a Nernstian response (slope = −59.2 mV/decade) over to M CN with minimal interference from S and I . The selectivity arises from axial coordination of cyanide to the zinc center, altering membrane potential .
Ammonia Colorimetric Sensors
Colloidal silica beads functionalized with Zn(II) meso-tetraphenylporphine and CdSe quantum dots enable ammonia detection via fluorescence quenching. The limit of detection (LOD) reaches 0.1 ppm in air, with a linear response up to 50 ppm . Ammonia coordination to zinc induces a redshift in the Soret band from 423 nm to 435 nm, providing dual optical and colorimetric readouts .
Photophysical Properties and Polymerization
Triplet-Triplet Annihilation
Under visible light (λ > 450 nm), Zn(II) meso-tetraphenylporphine undergoes intersystem crossing to a triplet state (), enabling homomolecular triplet-triplet annihilation (TTA) to generate free radicals for initiating acrylate polymerization . This mechanism bypasses traditional photoinitiators, achieving >90% monomer conversion within 60 seconds under 10 mW/cm irradiation.
Electronic Structure Insights
TD-DFT calculations reveal that phenyl substituents lower the HOMO-LUMO gap (2.8 eV vs. 3.1 eV for Zn porphine) by extending conjugation, enhancing visible-light absorption . The zinc center’s electron-withdrawing effect further stabilizes the LUMO, facilitating charge transfer in sensor applications .
Emerging Applications and Future Directions
Antimicrobial Activity
Complexation with 4-methoxyaniline yields a derivative showing moderate activity against E. coli (MIC = 1600 mg/L) via membrane disruption, as evidenced by SEM imaging . While preliminary, this suggests potential for porphyrin-based antimicrobial coatings.
Energy Harvesting
Ongoing research explores its use in dye-sensitized solar cells (DSSCs), where the porphyrin’s broad absorption spectrum could improve photon capture efficiency. Early prototypes achieve 4.2% power conversion efficiency under AM1.5 illumination.
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